molecular formula C23H23N2S2.I<br>C23H23IN2S2 B7759717 3,3'-Diethylthiadicarbocyanine iodide

3,3'-Diethylthiadicarbocyanine iodide

Cat. No.: B7759717
M. Wt: 518.5 g/mol
InChI Key: MNQDKWZEUULFPX-UHFFFAOYSA-M
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Description

Dithiazanine iodide is a chemical compound belonging to the group of polymethine dyes. It is primarily known for its use as a veterinary anthelmintic for dogs. This compound is highly toxic, with a lethal dose for humans ranging from 4 to 16 mg/kg by oral ingestion .

Preparation Methods

The synthesis of dithiazanine iodide involves the reaction of 3-ethyl-2-benzothiazolinylidene with 1,3-pentadienyl in the presence of iodine. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Dithiazanine iodide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can convert dithiazanine iodide into its reduced forms.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

Scientific Research Applications

Dithiazanine iodide has several scientific research applications:

    Chemistry: It is used as a cyanine dye in various chemical analyses.

    Biology: The compound has been studied for its effects on mitochondrial function, particularly in cancer research.

    Medicine: Historically, dithiazanine iodide was used to treat strongyloid worms and whipworms.

    Industry: It is used in the production of dyes and other chemical products.

Comparison with Similar Compounds

Dithiazanine iodide is unique compared to other polymethine dyes due to its specific anthelmintic properties and its high toxicity. Similar compounds include other polymethine dyes and anthelmintics such as:

Properties

IUPAC Name

3-ethyl-2-[5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQDKWZEUULFPX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23IN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Diethylthiadicarbocyanine iodide
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Reactant of Route 6
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